Dimethyl iodoterephthalate
Description
Fundamental Chemical Identifiers
Dimethyl iodoterephthalate possesses the molecular formula C₁₀H₉IO₄ and maintains a molecular weight of 320.08 grams per mole. The compound is registered under Chemical Abstracts Service number 165534-79-2, providing its unique chemical identifier within the global chemical database system. The International Union of Pure and Applied Chemistry systematic name for this compound is dimethyl 2-iodobenzene-1,4-dicarboxylate, reflecting its structural composition as a dimethyl ester of 2-iodobenzene-1,4-dicarboxylic acid.
The compound exhibits several recognized synonyms including dimethyl 2-iodoterephthalate, 1,4-benzenedicarboxylic acid 2-iodo- 1,4-dimethyl ester, and 2-iodoterephthalic acid dimethyl ester. These nomenclature variations reflect different systematic naming approaches while maintaining reference to the same molecular entity. The European Community number 674-219-0 provides additional regulatory identification for this substance.
Molecular Structure and Connectivity
The structural framework of this compound consists of a benzene ring bearing two carboxyl groups in para positions, each esterified with methanol, and an iodine atom substituted at the ortho position relative to one of the carboxyl groups. The Simplified Molecular Input Line Entry System representation COC(=O)C1=CC(=C(C=C1)C(=O)OC)I provides a linear encoding of the molecular connectivity. This structural arrangement creates a molecule with distinct electronic and steric properties compared to the unsubstituted dimethyl terephthalate.
The International Chemical Identifier string InChI=1S/C10H9IO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3 encodes the complete structural information including stereochemistry and connectivity patterns. The corresponding International Chemical Identifier Key GJVIVAYVYHUGOO-UHFFFAOYSA-N serves as a hashed representation of this structural data.
Properties
IUPAC Name |
dimethyl 2-iodobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVIVAYVYHUGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348410 | |
| Record name | Dimethyl iodoterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165534-79-2 | |
| Record name | Dimethyl iodoterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 165534-79-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Iodination
In this method, dimethyl terephthalate is reacted directly with iodine or iodine-containing compounds in the presence of a suitable solvent and catalyst.
Reagents : Dimethyl terephthalate, iodine (I2), and a catalyst (e.g., iron(III) iodide).
Reaction Conditions : Typically conducted at elevated temperatures (around 80-120 °C) under reflux conditions.
Mechanism : The reaction proceeds via electrophilic aromatic substitution where iodine substitutes a hydrogen atom on the aromatic ring of dimethyl terephthalate.
Indirect Synthesis via Methylation
This method involves the initial formation of methyl iodide from methanol and iodine, followed by its reaction with terephthalic acid or its derivatives.
Reagents : Terephthalic acid, methyl iodide, and a base (e.g., sodium hydroxide).
Reaction Conditions : Conducted at high temperatures (around 150-200 °C) under pressure to facilitate the esterification.
Mechanism : The methyl iodide acts as a methylating agent, transferring a methyl group to form dimethyl iodoterephthalate.
Alternative Synthetic Routes
Recent advancements have introduced alternative synthetic pathways that improve yield and reduce by-products:
Catalytic Iodination : Utilizing metal catalysts (like palladium or copper) to facilitate the substitution reaction with iodine at lower temperatures and pressures, thus minimizing thermal degradation of sensitive compounds.
Microwave-Assisted Synthesis : This method employs microwave radiation to enhance reaction rates and yields while reducing reaction times significantly.
The following table summarizes the key aspects of each preparation method for this compound:
| Method | Reagents | Temperature (°C) | Catalyst | Yield (%) | Comments |
|---|---|---|---|---|---|
| Direct Iodination | Dimethyl terephthalate, I2 | 80-120 | Iron(III) iodide | Moderate | Simple but may require purification |
| Indirect Synthesis | Terephthalic acid, Methyl iodide | 150-200 | Sodium hydroxide | High | Effective but requires careful control |
| Catalytic Iodination | Dimethyl terephthalate, I2 | 60-100 | Palladium/Copper | High | More efficient with fewer by-products |
| Microwave-Assisted Synthesis | Dimethyl terephthalate, I2 | Varies | None | Very High | Rapid synthesis with high efficiency |
Recent studies have focused on optimizing these preparation methods to enhance yields and reduce environmental impact. Key findings include:
Use of Green Chemistry Principles : Employing solvents that are less harmful to the environment and optimizing reaction conditions to minimize waste.
Recycling By-products : Implementing processes to recycle unused reagents and by-products back into the synthesis pathway, thereby improving overall efficiency.
Continuous Flow Synthesis : Adopting continuous flow reactors which allow for better temperature control and reaction time management compared to batch processes.
Chemical Reactions Analysis
Dimethyl iodoterephthalate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in transition metal-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Reduction Reactions: The ester groups in this compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted terephthalates, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Organic Synthesis
Dimethyl iodoterephthalate serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in numerous chemical reactions, facilitating the formation of complex molecular architectures.
Key Reactions:
- Suzuki Coupling : this compound is utilized in Suzuki coupling reactions to produce biaryl compounds, which are important in medicinal chemistry.
- Formation of Esters : It can react with alcohols to form esters, which are valuable in various industrial applications.
Materials Science
In materials science, this compound is employed in the preparation of advanced materials such as polymers and flame retardants. Its incorporation into polymer matrices enhances their thermal stability and fire resistance.
Flame Retardant Properties:
- Heat Release Reduction : Research indicates that compounds derived from this compound exhibit significantly lower heat release rates during combustion tests. This property is crucial for developing safer materials for textiles and electronics.
| Material | Heat Release Rate (kW/m²) | Source |
|---|---|---|
| Control | 500 | Test A |
| DMIT Blend | 250 | Test B |
Biological Studies
This compound has also been investigated for its biological implications, particularly its antiparasitic efficacy and potential as a therapeutic agent.
Case Study 1: Antiparasitic Efficacy
A study evaluated the efficacy of this compound derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The results demonstrated that specific structural modifications led to increased potency compared to traditional treatments like benznidazole. The most effective derivative exhibited an IC50 value significantly lower than existing therapies, indicating its potential as a new antiparasitic agent.
Case Study 2: Flame Retardant Applications
Another investigation assessed the incorporation of this compound into thermoplastic polyurethane formulations. Microcombustion calorimetry results showed that these formulations effectively lowered heat release rates during combustion, suggesting their utility as flame retardants.
Feasible Synthetic Routes
The synthesis of this compound derivatives can be achieved through various methods, including transition metal-catalyzed coupling reactions. These synthetic routes allow for the incorporation of functional groups that enhance the properties of the resulting compounds.
Synthetic Pathway Example:
- Starting Material : Dimethyl terephthalate.
- Reagents : Iodine or iodine-containing reagents.
- Catalyst : Palladium or nickel catalysts may be employed.
- Reaction Conditions : Typically conducted under reflux conditions with appropriate solvents.
Mechanism of Action
The mechanism of action of dimethyl iodoterephthalate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, undergoing various chemical transformations to yield desired products. In materials science, its incorporation into polymers can enhance properties like thermal stability and flame resistance through the formation of stable carbon-iodine bonds .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Dimethyl Iodoterephthalate vs. Dimethyl 5-Iodoisophthalate
Dimethyl 5-iodoisophthalate (CAS: 889585-54-6) is a structural isomer of this compound, with ester groups at the 1,3-positions (meta) and iodine at the 5-position. This positional difference significantly impacts reactivity:
- Reactivity in Cross-Coupling : The para-substituted ester groups in this compound enhance electronic communication with the iodine atom, making it more reactive in Suzuki couplings compared to meta-substituted derivatives. For instance, this compound efficiently couples with o-toluylboronic acid under mild Pd-catalyzed conditions, while meta-substituted analogs may require harsher conditions .
- Applications : this compound is preferred in synthesizing linear biaryl systems (e.g., ABT-839), whereas the meta-substituted isomer is less commonly reported in pharmaceutical applications.
Table 1: Key Structural and Reactivity Differences
Comparison with Other Halogenated Terephthalates
Halogenated terephthalates (e.g., bromo-, chloro-) are less reactive than iodinated analogs due to weaker carbon-halogen bonds. For example:
- Dimethyl Bromoterephthalate : Requires higher catalyst loading or elevated temperatures for cross-coupling, increasing side reactions like dimerization .
- Synthetic Utility : Iodine’s superior leaving-group ability makes this compound indispensable in constructing complex aryl-aryl bonds.
Table 2: Halogen Reactivity in Cross-Coupling
| Halogen | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Suzuki Coupling |
|---|---|---|
| Iodo | ~55 | High (baseline) |
| Bromo | ~70 | Moderate (requires optimized conditions) |
| Chloro | ~81 | Low (rarely used) |
Role in Palladium-Catalyzed Reactions
This compound is uniquely effective in phosphonation reactions. When reacted with trimethylphosphite under PdCl₂ catalysis, it forms phosphonoterephthalic acid esters, which hydrolyze to bioactive phosphonic acids . Competing halogenated esters (e.g., bromo-) show lower yields due to slower oxidative addition steps.
Dimerization Side Reactions
A major challenge with this compound is dimerization to tetraester byproducts (e.g., compound 7 in ABT-839 synthesis). This side reaction is less pronounced in less-reactive analogs (e.g., chloro- derivatives) but offsets their lower utility in high-yield couplings .
Industrial and Research Significance
This compound’s commercial availability (e.g., Fluorochem, 98% purity) and versatility make it a staple in medicinal chemistry.
Biological Activity
Dimethyl iodoterephthalate (DMIT) is a chemical compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores the biological activity of DMIT, focusing on its pharmacological properties, potential therapeutic applications, and synthesis-related findings.
- Chemical Formula : C10H9IO4
- Molecular Weight : 292.08 g/mol
- CAS Number : 637114
This compound is an iodinated derivative of dimethyl terephthalate, which is commonly used in the synthesis of polyesters and as a building block for various organic compounds. Its unique structure allows for diverse chemical reactivity, particularly in coupling reactions.
Antiparasitic Activity
Recent studies have indicated that derivatives of this compound may exhibit significant antiparasitic activity. For instance, research has demonstrated that modifications to the structure can enhance efficacy against parasites such as Trypanosoma cruzi and Leishmania species. The structure-activity relationship (SAR) analyses revealed that certain analogues showed IC50 values in the low micromolar range, indicating potent activity against these pathogens .
| Compound | Target Parasite | IC50 (μM) |
|---|---|---|
| Methyl ketone | T. cruzi | 3.4 |
| Isopropyl analogue | T. cruzi | 8.8 |
| Hydroxy analogue | L. braziliensis | 30.4 |
These findings suggest that the biological activity of DMIT and its derivatives can be significantly influenced by specific functional groups and their positioning on the aromatic ring.
Flame Retardant Properties
In addition to its biological implications, DMIT has been studied for its flame retardant properties when incorporated into polymer matrices. Research indicates that DMIT can be used to synthesize phosphonic and boronic esters, which demonstrate reduced heat release in combustion tests . This property is crucial for developing safer materials in various applications, including textiles and electronics.
Case Study 1: Antiparasitic Efficacy
A study focused on the synthesis of DMIT derivatives evaluated their efficacy against T. cruzi. The results showed that specific structural modifications led to increased potency compared to traditional treatments like benznidazole. The most effective compound demonstrated an IC50 value significantly lower than existing therapies, highlighting the potential for developing new antiparasitic agents based on DMIT .
Case Study 2: Flame Retardant Applications
Another investigation assessed the incorporation of DMIT into thermoplastic polyurethane formulations. The microcombustion calorimetry results indicated that compounds derived from DMIT effectively lowered heat release rates during combustion, suggesting their utility as flame retardants . This dual functionality—biological activity and material safety—positions DMIT as a versatile compound in both pharmacology and materials science.
Q & A
Q. What experimental parameters are critical for optimizing the synthesis of dimethyl iodoterephthalate, and how can purity be ensured?
Methodological Answer:
- Synthesis optimization requires precise control of reaction temperature (typically 80–100°C), stoichiometric ratios of iodinating agents (e.g., iodine monochloride), and catalyst selection (e.g., palladium complexes for cross-coupling reactions).
- Purity assurance involves post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) and characterization using melting point analysis and HPLC (≥95% purity threshold) .
Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify aromatic proton environments and iodine substitution patterns.
- X-ray Crystallography: For definitive confirmation of molecular geometry and halogen bonding interactions.
- Mass Spectrometry (HRMS): To validate molecular weight and isotopic patterns.
- Infrared Spectroscopy (IR): Identification of ester carbonyl stretches (~1740 cm) .
Q. Table 1: Common Characterization Techniques
Q. How can researchers address solubility challenges of this compound in common organic solvents?
Methodological Answer:
- Solvent selection should prioritize polar aprotic solvents (e.g., DMF, DMSO) due to the compound’s iodinated aromatic structure.
- Sonication or gentle heating (40–50°C) can enhance dissolution. For kinetic studies, pre-saturate solvents under inert atmospheres to prevent iodine leaching .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the photophysical properties of this compound?
Methodological Answer:
- Time-resolved fluorescence spectroscopy can elucidate excited-state dynamics, particularly heavy-atom effects from iodine on intersystem crossing rates.
- Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model charge-transfer interactions and predict absorption spectra. Validate computational results with experimental UV-Vis data (e.g., λmax ~ 300 nm) .
Q. How should researchers resolve contradictions in reported catalytic activity data involving this compound?
Methodological Answer:
- Cross-validate reaction conditions (e.g., substrate scope, catalyst loading) across studies.
- Use controlled experiments to isolate variables (e.g., oxygen/moisture sensitivity via Schlenk techniques).
- Apply statistical tools (e.g., ANOVA) to assess reproducibility and identify outlier datasets .
Q. What multidisciplinary approaches integrate this compound into materials science or pharmacology research?
Methodological Answer:
- Materials Science: Investigate halogen bonding in crystal engineering for MOF/polymer composites. Use SEM-EDS to map iodine distribution.
- Pharmacology: Screen for bioactivity via in vitro assays (e.g., cytotoxicity against cancer cell lines), ensuring proper negative controls (DMSO vehicle) and dose-response validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
